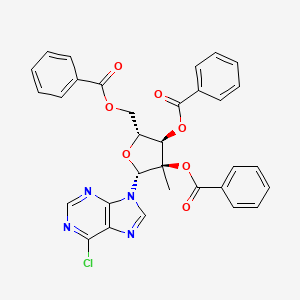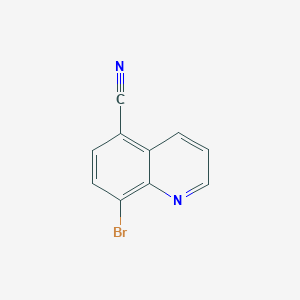
8-Bromoquinoline-5-carbonitrile
描述
8-Bromoquinoline-5-carbonitrile is a chemical compound with the molecular formula C10H5BrN2 and a molecular weight of 233.07 . It is a derivative of quinoline, a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of 8-Bromoquinoline-5-carbonitrile and its derivatives involves various methods. Classical methods for synthesizing primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been used . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular structure of 8-Bromoquinoline-5-carbonitrile consists of a quinoline moiety, which is a nitrogen-containing heterocycle. The molecule bears a pyridyl group . The InChI code for the compound is 1S/C10H5BrN2/c11-9-4-3-7 (6-12)10-8 (9)2-1-5-13-10/h1-5H .Chemical Reactions Analysis
Quinoline and its derivatives, including 8-Bromoquinoline-5-carbonitrile, have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .Physical And Chemical Properties Analysis
8-Bromoquinoline-5-carbonitrile is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.安全和危害
未来方向
Quinoline derivatives, including 8-Bromoquinoline-5-carbonitrile, have shown promising pharmacological activities. Future research could focus on synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The test compounds have shown promising activity in reducing Mycobacterium bovis growth in antitubercular screening tests , stressing the importance of future research and development of new antitubercular agents.
属性
IUPAC Name |
8-bromoquinoline-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-4-3-7(6-12)8-2-1-5-13-10(8)9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXRRWSXYCJIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinoline-5-carbonitrile | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B3250651.png)
![2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B3250656.png)
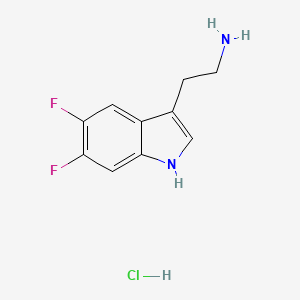
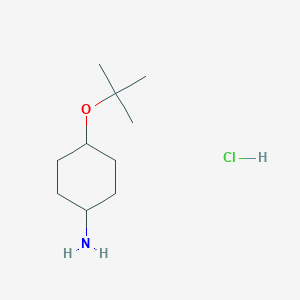
![[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine dihydrochloride](/img/structure/B3250677.png)
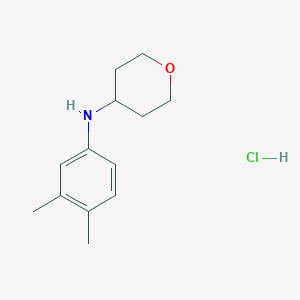
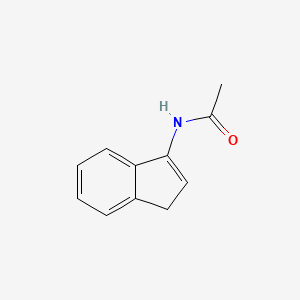
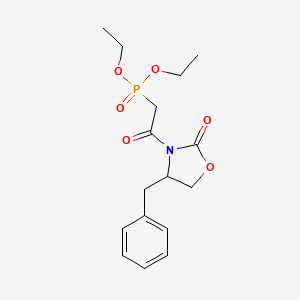
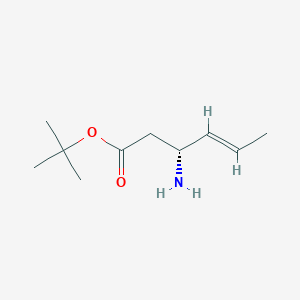
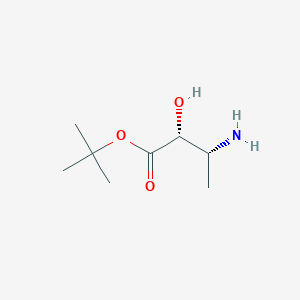
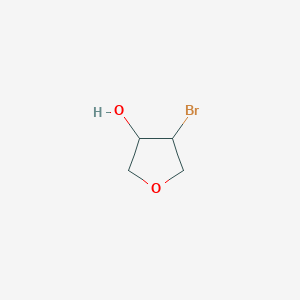
![Selenolo[3,2-b]thiophene](/img/structure/B3250733.png)
